molecular formula C17H25BO5 B1272636 Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate CAS No. 480438-75-3

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate

Cat. No. B1272636
M. Wt: 320.2 g/mol
InChI Key: JUKMJUAVZLWOOZ-UHFFFAOYSA-N
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Description

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate is a chemical compound that is part of a broader class of organic compounds known for their utility in organic synthesis and medicinal chemistry. These compounds often serve as intermediates in the synthesis of various biologically active molecules, including pharmaceuticals like crizotinib .

Synthesis Analysis

The synthesis of tert-butyl carbonates and related compounds typically involves substitution reactions or catalyzed transformations. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to the formation of cyclic carbonates under mild reaction conditions . Similarly, silver-catalyzed cyclizations of tert-butyl 3-oxopent-4-ynoates result in the formation of hydroxypyrone or pulvinone structures, depending on the reaction conditions . The synthesis of tert-butyl aminocarbonate, a compound that can acylate amines, is achieved by reacting hydroxylamine with di-tert-butyl dicarbonate . Additionally, tert-butyl carbonates are used as intermediates in the preparation of metal chelators, such as in the synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane .

Molecular Structure Analysis

The molecular structure of tert-butyl carbonates and their derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, and MS, as well as X-ray crystallography. For example, the crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was confirmed by these methods and further analyzed using density functional theory (DFT) to compare the calculated molecular structure with the experimental data . The molecular electrostatic potential and frontier molecular orbitals of these compounds have also been investigated to understand their physicochemical properties .

Chemical Reactions Analysis

Tert-butyl carbonates participate in a variety of chemical reactions, often serving as protecting groups or intermediates. For instance, tert-butyl aminocarbonate is known to rapidly acylate amines . The tert-butyl group itself is a common protecting group for alcohols and carboxylic acids, which can be removed under acidic conditions. The boron-containing tert-butyl carbonates are particularly interesting due to their potential in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbonates are influenced by their molecular structure. These compounds are generally noncrystalline and exhibit good solubility in polar solvents . They can form stable and flexible films, which is advantageous for material applications. The thermal stability of these compounds is also notable, with high glass transition temperatures and significant resistance to thermal degradation . The presence of the tert-butyl group imparts steric bulk, which can influence the reactivity and stability of the compounds .

Scientific Research Applications

Intermediate in Biologically Active Compounds

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate serves as an important intermediate in the synthesis of various biologically active compounds. A notable example includes its use in the synthesis of crizotinib, an important cancer medication. The process involves multiple steps starting with tert-butyl-4-hydroxypiperidine-1-carboxylate and confirms the structures through mass spectrometry and NMR spectrum analysis (Kong et al., 2016).

Nanoparticle Formation for Enhanced Brightness Emission

This compound is used in the initiation of Suzuki-Miyaura chain growth polymerization, leading to the formation of nanoparticles with bright fluorescence emission. These nanoparticles can have applications in various fields, including materials science and bioimaging (Fischer et al., 2013).

Crystal Structure and Conformational Analysis

The tert-butyl derivative has been studied for its crystal structure and conformational properties. Using techniques like X-ray diffraction and DFT calculations, researchers have been able to understand the physicochemical properties of compounds containing this molecule (Ye et al., 2021).

Development of Electrochromic Cells

It's also involved in the development of new electrochromic cells. The compound is used in the synthesis of polymers through Suzuki−Miyaura cross-coupling reaction, which are then used in assembling electrochromic cells for various applications (Beaupré et al., 2006).

Synthesis of Organic/Inorganic Semiconductor Hybrid Particles

In semiconductor research, this compound is utilized for Suzuki–Miyaura coupling polymerization, which results in the synthesis of functionalized polyfluorenes. These are subsequently used to create hybrid particles of inorganic nanocrystals with polyfluorene, useful in advanced materials science (de Roo et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMJUAVZLWOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378795
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate

CAS RN

480438-75-3
Record name 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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